Higher Calculated Lipophilicity (XLogP -0.2) Favors Membrane Permeability Over N-Methyl and Unsubstituted Analogs
The target compound exhibits an XLogP3-AA value of -0.2, which is 0.4 to 0.9 log units higher than the closest aminomethyl azetidin-2-one analogs: 3-(aminomethyl)-1,3-dimethylazetidin-2-one (XLogP -0.6), 3-(aminomethyl)-3-methylazetidin-2-one (XLogP -0.7), and 3-(aminomethyl)azetidin-2-one (XLogP -1.1) [1][2][3]. Higher lipophilicity within this range is generally associated with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 3-(Aminomethyl)-1,3-dimethylazetidin-2-one: -0.6; 3-(Aminomethyl)-3-methylazetidin-2-one: -0.7; 3-(Aminomethyl)azetidin-2-one: -1.1 |
| Quantified Difference | Δ +0.4 to +0.9 log units higher |
| Conditions | Computed XLogP3-AA (PubChem 2021.05.07) |
Why This Matters
Elevated lipophilicity predicts superior passive membrane permeability, reducing the risk of poor cellular uptake in cell-based assays and early lead optimization.
- [1] PubChem, CID 137964369: 3-(Aminomethyl)-1-ethyl-3-methylazetidin-2-one. National Center for Biotechnology Information. View Source
- [2] PubChem, CID 137951504: 3-(Aminomethyl)-1,3-dimethylazetidin-2-one. National Center for Biotechnology Information. View Source
- [3] PubChem, CID 118997577: 3-(Aminomethyl)-3-methylazetidin-2-one (1638771-26-2); PubChem CID 77875900: 3-(Aminomethyl)azetidin-2-one (1823913-06-9). View Source
